2-Amino-3-[(2-methylpropyl)amino]naphthalene-1,4-dione
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Overview
Description
2-Amino-3-(isobutylamino)naphthoquinone is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, biology, and industry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(isobutylamino)naphthoquinone typically involves the following steps:
Starting Material: The synthesis begins with 1,4-naphthoquinone as the starting material.
Amination: The 1,4-naphthoquinone undergoes amination using isobutylamine in the presence of a catalyst such as BiCl3 (bismuth chloride).
Substitution: The 2-amino-1,4-naphthoquinone is then subjected to further substitution reactions to introduce the isobutylamino group at the 3-position.
Industrial Production Methods
Industrial production of 2-amino-3-(isobutylamino)naphthoquinone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(isobutylamino)naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives. Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-3-(isobutylamino)naphthoquinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research has indicated potential anticancer properties, with studies showing its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 2-amino-3-(isobutylamino)naphthoquinone involves several molecular targets and pathways:
Comparison with Similar Compounds
2-Amino-3-(isobutylamino)naphthoquinone can be compared with other similar compounds in the naphthoquinone family:
2-Amino-1,4-naphthoquinone: Similar structure but lacks the isobutylamino group.
2-Chloro-3-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone: Known for its potential therapeutic applications in angiogenesis-related diseases.
β-Lapachone: A naturally occurring naphthoquinone with potent anticancer activity.
The uniqueness of 2-amino-3-(isobutylamino)naphthoquinone lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-amino-3-(2-methylpropylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H16N2O2/c1-8(2)7-16-12-11(15)13(17)9-5-3-4-6-10(9)14(12)18/h3-6,8,16H,7,15H2,1-2H3 |
InChI Key |
UAKHNMSWEQLJCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C(=O)C2=CC=CC=C2C1=O)N |
Origin of Product |
United States |
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